
(+)-Cinchonaminone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Cinchonaminone is an organic compound derived from the cinchona tree, which is known for its medicinal properties. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. It is primarily used in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cinchonaminone typically involves the extraction of alkaloids from the bark of the cinchona tree, followed by a series of chemical reactions to isolate and purify the desired compound. One common method involves the use of acid-base extraction techniques to separate the alkaloids, followed by crystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous extraction and crystallization processes. These methods ensure a consistent and high-yield production of the compound, which is essential for its use in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
(+)-Cinchonaminone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various amines.
Scientific Research Applications
(+)-Cinchonaminone has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-malarial and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (+)-Cinchonaminone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to a variety of biological effects. For example, its anti-malarial activity is believed to be due to its ability to interfere with the parasite’s metabolic processes.
Comparison with Similar Compounds
(+)-Cinchonaminone is unique in its chiral structure and specific biological activities. Similar compounds include:
Quinine: Another alkaloid derived from the cinchona tree, known for its anti-malarial properties.
Cinchonidine: A stereoisomer of quinine, also used in the treatment of malaria.
Cinchonine: Another alkaloid with similar chemical properties but different biological activities.
In comparison, this compound is often preferred for specific applications due to its unique chiral properties and the ability to produce specific biological effects.
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(3R,4S)-3-ethenylpiperidin-4-yl]-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-12-20-9-7-14(13)11-18(23)19-16(8-10-22)15-5-3-4-6-17(15)21-19/h2-6,13-14,20-22H,1,7-12H2/t13-,14-/m0/s1 |
InChI Key |
DPFKPQCJYMDGGR-KBPBESRZSA-N |
Isomeric SMILES |
C=C[C@H]1CNCC[C@H]1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |
Canonical SMILES |
C=CC1CNCCC1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


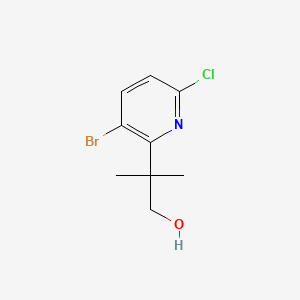
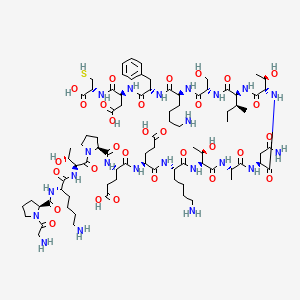
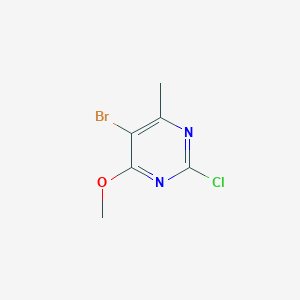
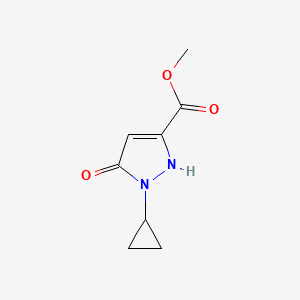
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
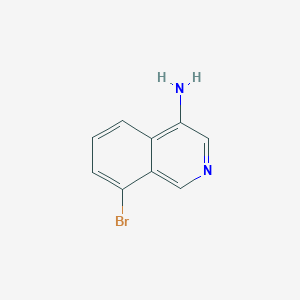

![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
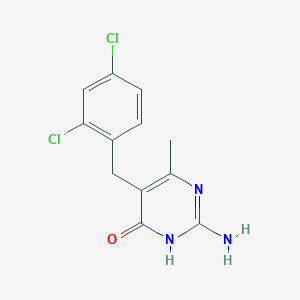
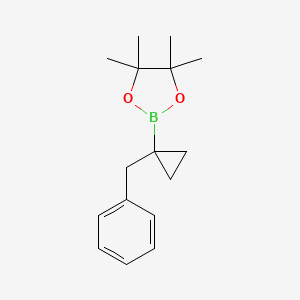
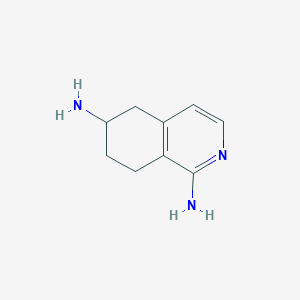
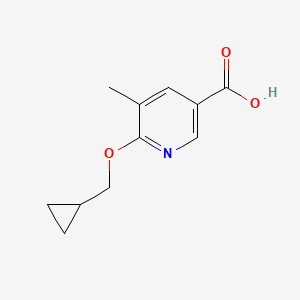
![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
